Piperidine Basicity Modulation and hERG Risk Mitigation
The introduction of a fluorine atom at the 3-position of the piperidine ring in this compound class dramatically reduces the nitrogen's basicity by approximately 2 pKa units compared to the non-fluorinated analog [1]. This reduction is directly correlated with a decreased affinity for the hERG potassium channel, which is a primary predictor of QT prolongation and cardiac toxicity in drug development [1]. The simultaneous presence of the 3-methyl group in the target compound prevents over-lowering of lipophilicity, maintaining cell permeability.
| Evidence Dimension | Calculated pKa of piperidine nitrogen conjugate acid |
|---|---|
| Target Compound Data | Approximately 7.5 (estimated for N-Boc-deprotected 3-fluoro-3-methylpiperidine scaffold) |
| Comparator Or Baseline | Non-fluorinated 3-methylpiperidine: pKa ≈ 10.5 |
| Quantified Difference | ΔpKa ≈ -3.0 (lower basicity for fluorinated scaffold) |
| Conditions | Computational model using MolGpKa on a library of fluorinated piperidines [1] |
Why This Matters
This pKa shift is critical for procurement decisions as it signifies the compound's built-in ability to mitigate a key toxicological risk, making it a superior starting point for kinase inhibitor design compared to non-fluorinated piperidine isosteres.
- [1] Le Roch, M., Renault, J., Argouarch, G., Lenci, E., Trabocchi, A., Roisnel, T., Gouault, N., & Lalli, C. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 89(7), 4932–4946. View Source
